molecular formula C10H10ClN B13671100 6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13671100
M. Wt: 179.64 g/mol
InChI Key: VOORQMRSWAAJIC-UHFFFAOYSA-N
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Description

6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol . This compound is characterized by its unique cyclopropa[c]quinoline structure, which includes a chlorine atom at the 6th position. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable quinoline derivative with a chlorinating agent, followed by cyclopropanation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10ClN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2

InChI Key

VOORQMRSWAAJIC-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C=CC(=C3)Cl)NC2

Origin of Product

United States

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